1-[Bromo(phenyl)methyl]naphthalene
Description
1-[Bromo(phenyl)methyl]naphthalene is a brominated aromatic compound featuring a naphthalene backbone substituted at the 1-position with a bromophenylmethyl group (C₆H₅-CH₂-Br). This structure combines the planar aromaticity of naphthalene with the steric and electronic effects of the bromophenyl substituent. Though specific data on this compound are sparse in the literature, comparisons to structurally similar bromonaphthalene derivatives provide insights into its properties and behavior .
Properties
Molecular Formula |
C17H13Br |
|---|---|
Molecular Weight |
297.2 g/mol |
IUPAC Name |
1-[bromo(phenyl)methyl]naphthalene |
InChI |
InChI=1S/C17H13Br/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,17H |
InChI Key |
AJKIYPAKMVJZNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Brominated Naphthalene Derivatives
Structural and Physical Properties
The table below contrasts 1-[Bromo(phenyl)methyl]naphthalene with key analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Features |
|---|---|---|---|---|
| 1-[Bromo(phenyl)methyl]naphthalene | C₁₇H₁₃Br | 297.19 | ~300–320 (est.) | Naphthalene + bromophenylmethyl group |
| 1-Bromo-2-methylnaphthalene | C₁₁H₉Br | 221.10 | 281 | Methyl group adjacent to bromine |
| 1-Bromonaphthalene | C₁₀H₇Br | 207.07 | 281 | No substituents beyond bromine |
| 1-(Bromomethyl)naphthalene | C₁₁H₉Br | 221.09 | 213 (at 100 mmHg) | Bromomethyl group at 1-position |
| 1-Bromo-2-vinylnaphthalene | C₁₂H₉Br | 233.11 | Not reported | Vinyl group adjacent to bromine |
Key Observations:
- Steric Effects : The bromophenylmethyl group in the target compound introduces greater steric hindrance compared to smaller substituents like methyl or vinyl. This may reduce reactivity in nucleophilic substitutions but enhance stability in π-stacked systems .
- Boiling Point : The target compound’s estimated higher boiling point (~300–320°C) reflects increased molecular weight and van der Waals forces relative to simpler bromonaphthalenes .
Reactivity and Chemical Behavior
C–Br Bond Dissociation :
- In 1-bromo-2-methylnaphthalene, the methyl group’s electron-donating effect stabilizes the adjacent C–Br bond, slowing dissociation. In contrast, the bromophenylmethyl group in the target compound may slightly weaken the C–Br bond due to resonance electron withdrawal from the phenyl ring, favoring substitution or elimination reactions .
- 1-Bromonaphthalene exhibits moderate reactivity in Suzuki-Miyaura couplings, while the target compound’s bulky phenyl group may necessitate optimized catalytic conditions (e.g., Pd(PPh₃)₄) .
Synthetic Utility :
- Derivatives like 1-(2-bromophenyl)-2-methylnaphthalene are synthesized via Suzuki coupling, suggesting analogous routes for the target compound using bromophenylboronic acids .
- The bromophenylmethyl group could serve as a directing group for further functionalization, such as C–H activation or electrophilic aromatic substitution .
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